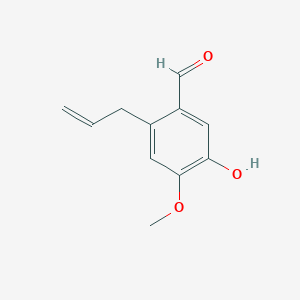

2-Allyl-5-hydroxy-4-methoxybenzaldehyde

Description

Aromatic aldehydes are a significant class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. ncert.nic.in These compounds are widespread in nature, contributing to the characteristic fragrances and flavors of many plants and essential oils. acs.org For instance, benzaldehyde (B42025) is associated with almonds, while vanillin (B372448) is the primary component of vanilla bean extract. acs.org Substituted aromatic aldehydes, which feature additional functional groups on the benzene (B151609) ring, exhibit a wide range of chemical and biological activities. wisdomlib.org

2-Allyl-5-hydroxy-4-methoxybenzaldehyde belongs to this class of substituted aromatic aldehydes. Its structure is distinguished by the presence of an allyl group, a hydroxyl group, and a methoxy (B1213986) group on the benzaldehyde framework. This combination of functional groups suggests potential for diverse chemical reactivity and biological interactions. While the direct natural occurrence of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is not extensively documented in readily available literature, structurally related compounds, such as other hydroxylated and methoxylated benzaldehydes, are known to be present in various plant species and play roles in their metabolic processes. researchgate.net

The scientific investigation into compounds like 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is driven by several key factors. The unique arrangement of its functional groups—aldehyde, phenol, ether, and alkene—offers multiple sites for chemical modification, making it a potentially valuable building block in organic synthesis for the creation of more complex molecules. acs.org

The presence of the allyl group is of particular interest as it can undergo a variety of chemical transformations. Furthermore, the phenolic hydroxyl and methoxy groups can influence the compound's electronic properties and its potential to engage in hydrogen bonding, which is crucial for biological activity. Substituted benzaldehydes, in general, have been investigated for a range of applications, from pharmaceuticals to materials science. wisdomlib.orgnih.gov Therefore, a thorough understanding of the chemical behavior and potential applications of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is a logical step in the broader exploration of functionalized aromatic compounds.

While specific historical research focusing exclusively on 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is not prominently documented, the foundational chemistry of its constituent parts has a rich history. The synthesis and reactions of aromatic aldehydes have been a cornerstone of organic chemistry for over a century. icmpp.ro Similarly, the chemistry of allyl-substituted phenols has been extensively studied, particularly in the context of rearrangement reactions like the Claisen rearrangement.

Contemporary research on substituted benzaldehydes is vibrant and multifaceted. Modern synthetic methods, including various cross-coupling and one-pot procedures, have enabled the efficient synthesis of a wide array of functionalized benzaldehydes. rug.nlacs.orgresearchgate.net Research is ongoing into the biological activities of novel substituted benzaldehydes, with studies exploring their potential as therapeutic agents. nih.govresearchgate.net Although direct and extensive research on 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is limited, the existing body of knowledge on related compounds provides a solid foundation for future investigations into its unique properties and potential applications. A research article mentions the synthesis of derivatives of eugenol-5-aldehyde, which is structurally related to 2-allyl-5-hydroxy-4-methoxybenzaldehyde, and their evaluation for anti-hyperlipidemic activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-6-11(14-2)10(13)5-9(8)7-12/h3,5-7,13H,1,4H2,2H3 |

InChI Key |

LVCUXKHSEVMELI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC=C)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Allyl 5 Hydroxy 4 Methoxybenzaldehyde

De Novo Synthetic Routes

De novo synthesis provides a versatile platform for constructing 2-Allyl-5-hydroxy-4-methoxybenzaldehyde from simpler, more readily available chemical building blocks.

Allylation Strategies for Benzaldehyde (B42025) Precursors

A key step in the de novo synthesis involves the introduction of an allyl group onto a suitably substituted benzaldehyde precursor. One common precursor is 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin (B20041). sigmaaldrich.com The allylation of the hydroxyl group of isovanillin can be achieved using an allyl halide, such as allyl bromide, in the presence of a base. This reaction proceeds via a Williamson ether synthesis to form an allyloxybenzaldehyde intermediate.

Another strategy involves the enantioselective allylation of benzaldehydes. For instance, various L-amino acid-based organocatalysts have been employed for the allylation of 4-methoxybenzaldehyde (B44291) using allyltrichlorosilane. researchgate.net While not directly producing the target compound, this methodology highlights the potential for stereocontrolled C-C bond formation in related systems.

Multi-step Reaction Pathways for de novo Synthesis

More elaborate de novo syntheses involve the construction of the substituted benzene (B151609) ring from acyclic precursors. For example, a multi-step synthesis of a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, has been reported. whiterose.ac.uk This pathway begins with the introduction of a labeled carbon atom and proceeds through cyclization and aromatization steps to form a dimethoxybenzene derivative. whiterose.ac.uk Subsequent formylation and selective demethylation yield the desired substituted benzaldehyde. whiterose.ac.uk Such a strategy, while complex, offers the flexibility to introduce isotopic labels at specific positions for use in mechanistic studies or as molecular probes. whiterose.ac.uk

Semisynthetic Approaches

Semisynthetic routes leverage the chemical scaffold of naturally abundant molecules, offering a more direct path to 2-Allyl-5-hydroxy-4-methoxybenzaldehyde.

Utilization of Eugenol (B1671780) as a Starting Material

Eugenol (4-allyl-2-methoxyphenol), the primary component of clove oil, is a readily available and cost-effective starting material for the synthesis of various derivatives. researchgate.net While direct conversion to 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is not straightforward, eugenol's structure contains the key allyl and methoxy-substituted benzene ring. Synthetic strategies often involve isomerization of the allyl group to a propenyl group, followed by oxidative cleavage to yield a benzaldehyde. For instance, the conversion of eugenol to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) proceeds via isomerization to isoeugenol, protection of the hydroxyl group, oxidation, and subsequent deprotection. nih.gov A similar conceptual framework could be adapted, potentially involving rearrangement and functional group manipulations to arrive at the target molecule.

Rearrangement Reactions from Allyloxy Intermediates

A pivotal reaction in the synthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is the Claisen rearrangement. This eurekaselect.comeurekaselect.com-sigmatropic rearrangement thermally converts an allyl aryl ether into an ortho-allyl phenol. organic-chemistry.orgmasterorganicchemistry.com In this context, the key intermediate is 4-(allyloxy)-3-methoxybenzaldehyde. chemicalbook.com Upon heating, this compound undergoes rearrangement to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.com The reaction is often performed at high temperatures, and if the ortho-positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org

The Claisen rearrangement is a powerful tool for C-C bond formation and is widely applicable in organic synthesis. masterorganicchemistry.com The reaction typically proceeds through a chair-like transition state, which can impart a degree of stereocontrol. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

To enhance reaction rates and improve yields, microwave irradiation has been successfully employed in the synthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde and related compounds. eurekaselect.comnih.gov Microwave-assisted Claisen rearrangements have been shown to significantly shorten reaction times compared to conventional heating methods. nih.govrsc.org

For example, the microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde in N-methylpyrrolidone (NMP) at 200°C for 3 hours afforded 3-allyl-4-hydroxy-5-methoxybenzaldehyde in a 92% yield. chemicalbook.com The presence of metal salts can also promote the microwave-assisted Claisen rearrangement of allyloxybenzenes. eurekaselect.com Alkali metal salts can convert the substrate into a phenoxide ion, which efficiently absorbs microwaves, while Lewis acids can coordinate to the ethereal oxygen, also leading to enhanced microwave absorption. eurekaselect.com

Microwave irradiation has also been utilized in other steps of related syntheses, such as the isomerization of allylbenzenes and the oxidation of the resulting 1-arylpropenes. nih.gov These "green" chemistry approaches often utilize solvent-free conditions, further enhancing their appeal. nih.gov

Table 1: Synthetic Methodologies for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde and Related Compounds

| Synthetic Approach | Starting Material | Key Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Semisynthetic | 4-(allyloxy)-3-methoxybenzaldehyde | Claisen Rearrangement | Microwave, 200°C, 3h in NMP | 3-allyl-4-hydroxy-5-methoxybenzaldehyde | 92% | chemicalbook.com |

| Semisynthetic | Eugenol | Isomerization/Oxidation | Two-step, microwave-assisted | Vanillin | Good | nih.gov |

| Semisynthetic | Allyloxybenzene with hydroxyl group | Claisen Rearrangement | Microwave, with metal salts | Allylarenes | Promoted | eurekaselect.com |

Derivatization Strategies and Analogue Synthesis

The functional groups present in 2-Allyl-5-hydroxy-4-methoxybenzaldehyde offer multiple avenues for derivatization, enabling the synthesis of a broad spectrum of analogues with potentially interesting chemical and biological properties.

Formation of Schiff Base Derivatives

The aldehyde functional group of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netresearchgate.netpeerj.com This reaction is a cornerstone of organic synthesis, providing a straightforward method to introduce nitrogen-containing moieties into the benzaldehyde framework. The formation of Schiff bases is typically achieved by reacting the aldehyde with an amine in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. uobabylon.edu.iqredalyc.orguobasrah.edu.iq The stability and properties of the resulting Schiff base can be tuned by varying the nature of the amine. For instance, reactions with aromatic amines can lead to conjugated systems with interesting electronic and photophysical properties. nih.gov

The reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with various amines, such as ethyl 4-aminobenzoate, has been shown to produce stable Schiff base ligands. mdpi.com These ligands can then be used to form metal complexes. mdpi.com Similarly, substituted benzaldehydes, including those with hydroxyl and methoxy (B1213986) groups, react with amino acids to form Schiff bases, a reaction that can be catalyzed by sodium hydroxide. uobabylon.edu.iq The synthesis of Schiff bases from substituted benzaldehydes and various amines is a well-established method for creating a diverse library of compounds. researchgate.netresearchgate.net

Synthesis of Nitrogen-Containing Analogues (e.g., Imines)

Beyond simple Schiff bases, the aldehyde group of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is a gateway to a variety of other nitrogen-containing analogues. Imines, the core structure of Schiff bases, are fundamental intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds. peerj.commdpi.com The synthesis of imines can be achieved through various methods, including the direct condensation of aldehydes and amines, which can be performed under solvent-free conditions or with the aid of catalysts like Amberlyst® 15. peerj.comorganic-chemistry.org

The reactivity of the aldehyde allows for the construction of more complex nitrogenous structures. For example, multicomponent reactions involving an aldehyde, an amine, and a third component can lead to the formation of diverse heterocyclic systems. organic-chemistry.org Furthermore, the aldehyde functionality can be transformed into other nitrogen-containing groups through various synthetic manipulations. The synthesis of nitrogen-containing 4-alkoxybenzaldehyde analogues has been explored as they are important intermediates for various applications. atlantis-press.com These syntheses often involve nucleophilic substitution reactions to introduce the nitrogen-containing moiety. atlantis-press.com

Curcumin-Derived Allyl Analogues and Structural Modifications

The structural motifs present in 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, particularly the allyl and substituted phenyl groups, bear resemblance to components of curcumin (B1669340), a natural product known for its diverse biological activities. This has inspired the synthesis of curcumin-derived allyl analogues. One approach involves the allylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a close structural relative of the title compound, followed by condensation with acetylacetone (B45752) to build the curcuminoid backbone. mdpi.com

Another strategy involves the direct modification of the curcumin molecule itself. For instance, the reaction of curcumin with an excess of allyl bromide can lead to the formation of a triallyl derivative. mdpi.com Furthermore, Knoevenagel condensation of curcumin analogues with various aromatic aldehydes can produce 4-arylidene curcumin analogues, expanding the structural diversity of this class of compounds. nih.gov The synthesis of curcumin analogues often involves multi-step procedures to introduce desired functionalities and build the final complex structure. nih.govistn.ac.id

Exploration of Other Structurally Related Benzaldehyde Derivatives

The synthetic utility of the benzaldehyde scaffold extends beyond the direct derivatization of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde. Research into the synthesis of a wide array of substituted benzaldehydes provides a broader context for the chemical transformations possible with this class of compounds. rug.nlliberty.eduacs.org Tandem reactions and one-pot procedures are being developed to streamline the synthesis of ortho-substituted benzaldehyde derivatives. liberty.eduliberty.eduresearchgate.net These methods often utilize directed metalation to achieve regioselective functionalization. liberty.eduliberty.edu

Furthermore, the development of protecting group strategies for the aldehyde functionality allows for selective reactions at other positions of the benzaldehyde ring. rug.nlacs.org For example, the formation of a stable aluminum hemiaminal can protect the aldehyde during cross-coupling reactions with organometallic reagents. rug.nlacs.org The synthesis of various benzaldehyde derivatives, such as those containing silicon or phenacyloxy groups, further highlights the versatility of this chemical class. tandfonline.comorientjchem.org

Spectroscopic and Structural Elucidation Studies of 2 Allyl 5 Hydroxy 4 Methoxybenzaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, offering detailed insights into its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, both ¹H and ¹³C NMR have been employed to confirm its structure. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals in the ¹H NMR spectrum of the related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), include distinct peaks for the aldehyde proton, aromatic protons, and methoxy (B1213986) group protons. chemicalbook.comchemicalbook.com The presence of the allyl group in 2-Allyl-5-hydroxy-4-methoxybenzaldehyde would introduce additional characteristic signals for the vinyl and methylene (B1212753) protons. A chelated hydroxyl group is often indicated by a downfield signal. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For the parent compound, 2-hydroxy-4-methoxybenzaldehyde, distinct signals are observed for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. chemicalbook.comnih.gov The addition of the allyl group would result in new signals corresponding to the carbons of the allyl chain. The identification of this compound has been validated using both ¹H and ¹³C NMR. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aldehyde H | ~9.8 | - |

| Aromatic H | ~6.5 - 7.5 | ~105 - 160 |

| Allyl CH | ~5.8 - 6.2 | ~135 |

| Allyl CH₂ | ~3.4 | ~35 |

| Allyl =CH₂ | ~5.0 - 5.2 | ~116 |

| Methoxy H | ~3.9 | - |

| Hydroxyl H | ~11.0 | - |

| Aldehyde C | - | ~190 |

| Methoxy C | - | ~56 |

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnist.gov In the IR spectrum of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, characteristic absorption bands confirm the presence of its key functional moieties. researchgate.net

A broad band in the region of 3600-2500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. researchgate.net The presence of the aldehyde group is confirmed by a sharp C=O stretching absorption typically found around 1650-1700 cm⁻¹ and a characteristic C-H stretching band for the aldehyde proton around 2850 and 2750 cm⁻¹. researchgate.net The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations also give rise to distinct peaks in the fingerprint region of the spectrum. nist.gov

Interactive Data Table: Key IR Absorption Frequencies for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 2500 (broad) |

| Aldehyde (C=O) | C=O Stretch | 1650 - 1700 |

| Aldehyde (C-H) | C-H Stretch | ~2850 and ~2750 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1470 |

| Methoxy (C-O) | C-O Stretch | ~1250 and ~1030 |

| Allyl (C=C) | C=C Stretch | ~1640 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The specific wavelengths of maximum absorbance (λmax) are influenced by the substitution pattern on the benzene (B151609) ring, including the hydroxyl, methoxy, and allyl groups. These substituents can cause a shift in the absorption bands to longer wavelengths (bathochromic shift) compared to unsubstituted benzaldehyde (B42025). For instance, a related compound was measured for absorbance using a UV/Vis spectrophotometer. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov For 2-Allyl-5-hydroxy-4-methoxybenzaldehyde in its ground state, it is a diamagnetic molecule with no unpaired electrons, and therefore, it would not be expected to produce an EPR signal. However, EPR spectroscopy could be a valuable tool for studying any potential radical intermediates or paramagnetic species that might be formed during chemical reactions or through processes like oxidation. nih.gov

Crystallographic Analysis and Molecular Conformation of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde and its Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Analysis of Bond Lengths, Angles, and Hydrogen Bonding Networks

A comprehensive understanding of a molecule's three-dimensional structure is achieved through the detailed analysis of its bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonds. These parameters are typically determined with high precision using single-crystal X-ray diffraction.

The resulting data allows for the construction of a precise molecular model. For 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, this would involve pinpointing the exact spatial arrangement of the allyl, hydroxyl, methoxy, and aldehyde groups attached to the benzene ring. The analysis would confirm the planarity of the aromatic ring and the geometry of the substituents.

Furthermore, the presence of a hydroxyl group (a hydrogen bond donor) and oxygen atoms in the aldehyde and methoxy groups (hydrogen bond acceptors) suggests the potential for significant intra- and intermolecular hydrogen bonding. These interactions play a crucial role in the crystal packing and can influence the compound's physical properties. A detailed study would map these hydrogen bonds, defining their lengths and angles to describe the complete supramolecular architecture.

Specific, experimentally determined bond lengths, bond angles, and hydrogen bonding parameters for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde are not available in the public literature based on the conducted search.

Table 1: Illustrative Bond Length and Angle Data (Note: This table is for illustrative purposes, as specific experimental data for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is not publicly available.)

| Parameter | Atoms Involved | Typical Value (Å or °) | Experimental Value for C₁₁H₁₂O₃ |

|---|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 Å | Data not available |

| Bond Length | C=O (Aldehyde) | ~1.21 Å | Data not available |

| Bond Length | C-O (Hydroxyl) | ~1.36 Å | Data not available |

| Bond Angle | C-C-C (Aromatic Ring) | ~120° | Data not available |

| Hydrogen Bond | O-H···O | ~1.8 - 2.2 Å (H···A distance) | Data not available |

Chromatographic and Mass Spectrometric Identification

Chromatographic and mass spectrometric techniques are indispensable for verifying the purity of a synthesized compound and confirming its molecular identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. In the context of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, GC would be employed to assess its purity. A pure sample should ideally yield a single, sharp peak in the gas chromatogram at a characteristic retention time.

The separated components are then introduced into the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde would be expected to show characteristic losses of the allyl group, methyl group from the methoxy ether, and the formyl group, providing strong evidence for the proposed structure. researchgate.net

Table 2: Expected GC-MS Fragmentation Data (Note: This table represents expected fragments, as specific experimental data for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is not publicly available.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 192 | [M]⁺ (Molecular Ion) | Represents the intact molecule. |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 163 | [M - CHO]⁺ | Loss of the formyl radical. |

| 151 | [M - C₃H₅]⁺ | Loss of the allyl radical. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of the compound.

For 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, the molecular formula is C₁₁H₁₂O₃. The theoretical (monoisotopic) exact mass can be calculated with high accuracy. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Theoretical Exact Mass | 192.07864 Da |

| Experimental Exact Mass (HRMS) | Data not available |

| Mass Error (ppm) | Data not available |

Investigative Studies on Biological Activities and Mechanistic Insights of 2 Allyl 5 Hydroxy 4 Methoxybenzaldehyde

Antimicrobial Efficacy and Mechanisms of Action

There is currently no scientific literature available that details the antimicrobial efficacy of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde.

No studies were found that investigated the inhibitory effects of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde on either Gram-positive or Gram-negative bacteria.

There is no available research on the mechanisms of action of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde against Staphylococcus aureus or its methicillin-resistant strains (MRSA).

No studies have been published detailing the impact of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde on the production of bacterial virulence factors such as the golden pigment staphyloxanthin.

The effect of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde on the expression of bacterial virulence regulatory genes has not been a subject of scientific investigation according to available literature.

There are no published studies examining the potential synergistic effects of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde with other established antibiotics.

Antifungal Properties and Biosynthetic Pathway Interruption

2-Hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has demonstrated significant potential as a natural antifungal agent, showing efficacy against a range of pathogenic and spoilage fungi. Its activity is not only characterized by the inhibition of fungal growth but also by its ability to interfere with critical biosynthetic pathways, including those responsible for producing harmful mycotoxins.

Research has confirmed the broad-spectrum antifungal capabilities of HMB against several economically and clinically important fungal species.

Fusarium graminearum : This devastating plant pathogen is susceptible to HMB, with studies establishing a minimum inhibitory concentration (MIC) of 200 μg/mL required to halt mycelial growth. nih.govnih.gov

Aspergillus flavus : HMB is also effective against this common food contaminant and producer of aflatoxin.

Fusarium verticillioides : This species, a primary producer of fumonisin mycotoxins, is notably inhibited by HMB. tandfonline.comtandfonline.comresearchgate.net Studies have determined its MIC to be 100 μg/mL and its minimum fungicidal concentration (MFC) to be 500 μg/mL. tandfonline.comresearchgate.nettandfonline.com

Candida albicans : The antifungal activity of HMB extends to this opportunistic human pathogen, highlighting its potential for clinical applications. frontiersin.orgbiosynth.com

The antifungal efficacy of HMB against various fungi is dose-dependent, with higher concentrations leading to more significant inhibition of growth. tandfonline.comresearchgate.net

Table 1: Antifungal Efficacy of 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |

|---|---|---|---|

| Fusarium graminearum | 200 μg/mL | Not specified | nih.govnih.gov |

| Fusarium verticillioides | 100 μg/mL | 500 μg/mL | tandfonline.comresearchgate.nettandfonline.com |

A primary mechanism behind the antifungal action of HMB is the disruption of the fungal cell membrane's integrity and function. frontiersin.orgnih.govnih.gov This damage occurs through several processes:

Increased Permeability : HMB treatment significantly increases the permeability of the fungal cell membrane. In studies on F. graminearum, treatment at the MIC level led to a six-fold increase in permeability, as demonstrated by propidium (B1200493) iodide (PI) staining, which can only enter cells with compromised membranes. nih.govnih.gov

Lipid Peroxidation and Osmotic Stress : The compound induces lipid peroxidation, a process of oxidative degradation of lipids in the cell membrane. This is evidenced by a measured increase in malondialdehyde (MDA), a marker for oxidative stress. In one study, MDA content rose by 45.91% following HMB treatment. nih.govnih.gov Concurrently, a dramatic increase in glycerol (B35011) content (576.19%) was observed, indicating that the fungus is experiencing severe osmotic stress as it attempts to counteract the membrane damage. nih.govnih.gov

Ergosterol (B1671047) Biosynthesis Disruption : HMB has been shown to interfere with the biosynthesis of ergosterol, the primary sterol in fungal cell membranes and a crucial component for maintaining membrane fluidity and integrity. frontiersin.org Transcriptome analysis revealed that HMB treatment significantly reduced ergosterol levels in F. graminearum by 61.78%. frontiersin.org

These actions collectively lead to the loss of cellular contents, structural collapse of the mycelia, and ultimately, fungal cell death. nih.govnih.gov

Beyond inhibiting fungal growth, HMB has a potent antitoxigenic effect, significantly reducing the production of harmful mycotoxins.

Deoxynivalenol (B1670258) (DON) : In F. graminearum, HMB treatment at the MIC (200 μg/mL) resulted in a remarkable 93.59% reduction in the production of DON, a mycotoxin that poses a significant threat to food safety. nih.govnih.gov

Fumonisin B1 (FB1) : HMB is highly effective at preventing the synthesis of FB1 by F. verticillioides. tandfonline.comtandfonline.comresearchgate.net Complete inhibition of FB1 production has been observed at concentrations of 400 mg/L in laboratory media (in vitro) and 750 mg/kg in treated maize kernels (in vivo). tandfonline.comresearchgate.nettandfonline.com This demonstrates its potential as a practical agent for preserving agricultural products. nih.govnih.gov

Table 2: Inhibition of Mycotoxin Biosynthesis by 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Mycotoxin | Producing Fungus | Inhibition Level | Condition | Reference |

|---|---|---|---|---|

| Deoxynivalenol (DON) | Fusarium graminearum | 93.59% reduction | 200 μg/mL | nih.govnih.gov |

| Fumonisin B1 (FB1) | Fusarium verticillioides | Complete inhibition | 400 mg/L (in vitro) | tandfonline.comresearchgate.nettandfonline.com |

Antivirulence and Biofilm Modulation Research

HMB also exhibits significant antivirulence properties by disrupting bacterial and fungal behaviors that are essential for causing infections, such as biofilm formation and motility.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. HMB has been shown to both prevent their formation and destroy existing ones.

Inhibition of Formation : HMB effectively inhibits the initial stages of biofilm formation. In studies against the bacterium Staphylococcus epidermidis, a common cause of medical device-related infections, HMB showed a minimum biofilm inhibitory concentration (MBIC) of 250 µg/ml. nih.gov Research suggests it works by targeting the initial cell adhesion step. nih.gov

Eradication of Mature Biofilms : HMB is also capable of disrupting established biofilms. In studies on methicillin-resistant Staphylococcus aureus (MRSA), HMB was able to eradicate nearly 80% of pre-formed, mature biofilms. nih.gov

Bacterial motility is a key virulence factor, enabling bacteria to spread and colonize host tissues. Research on Proteus mirabilis, a pathogen known for causing complicated urinary tract infections, has shown that HMB can effectively inhibit its key forms of motility. frontiersin.org

Swimming and Swarming : Flagella-mediated swimming and swarming are critical for P. mirabilis to ascend the urinary tract. HMB treatment has been demonstrated to significantly inhibit both of these motilities, thereby reducing the pathogen's ability to disseminate. frontiersin.org This inhibition is linked to HMB's ability to downregulate the expression of genes that control flagellar function, such as flhB and flhD. frontiersin.org

This antivirulence activity, which occurs at non-bactericidal concentrations, suggests that HMB could be used to disarm pathogens without exerting the strong selective pressure that leads to antibiotic resistance. frontiersin.org

Based on a comprehensive review of scientific literature, there is a significant lack of available research pertaining to the specific biological activities of the chemical compound 2-Allyl-5-hydroxy-4-methoxybenzaldehyde as outlined in your request. The investigative studies on biofilm reduction, anti-virulence strategies, antioxidant properties, and enzymatic inhibition detailed in the provided structure correspond to research conducted on a different, though structurally related, compound: 2-hydroxy-4-methoxybenzaldehyde .

The scientific data available for topics such as the reduction of Extracellular Polymeric Substance (EPS), non-bactericidal anti-virulence mechanisms, and specific antioxidant assays like DPPH, are associated with 2-hydroxy-4-methoxybenzaldehyde.

Therefore, this article cannot be generated for "2-Allyl-5-hydroxy-4-methoxybenzaldehyde" as it would require fabricating data that does not exist in the current body of scientific research. Fulfilling the request under these circumstances would lead to a scientifically inaccurate and misleading document. We recommend verifying the chemical compound of interest and aligning it with the available research data.

Enzymatic Inhibition Studies

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary focus for developing skin-whitening agents. Research into extracts of Gastrodia elata (GE), a natural source of related phenolic compounds, has demonstrated dose-dependent inhibition of melanin synthesis by suppressing tyrosinase activity. nih.govresearchgate.net High doses (2-5 mg/mL) of GE extract significantly inhibited tyrosinase activity in B16F10 melanoma cells, an effect comparable to the well-known depigmenting agent, arbutin. researchgate.net

A comprehensive analysis of Gastrodia elata identified 49 metabolites as tyrosinase ligands, with 17 showing high binding affinity to the enzyme. nih.gov This suggests that the plant is a rich source of tyrosinase inhibitors.

Studies on compounds structurally similar to 2-Allyl-5-hydroxy-4-methoxybenzaldehyde have provided more direct evidence of this inhibitory potential. Specifically, 2-hydroxy-4-methoxybenzaldehyde, an isomer of vanillin (B372448), was identified as the principal tyrosinase inhibitor in three East African medicinal plants. nih.gov It was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a half-maximal inhibitory concentration (ID50) of 0.03 mM. nih.govmedchemexpress.com Kinetic analysis revealed it to be a mixed-type inhibitor. nih.gov Further research into novel synthetic derivatives of 4-hydroxybenzaldehyde (B117250) also yielded potent tyrosinase inhibitors, with one derivative bearing a dimethoxyl phosphate (B84403) group (compound 3c) showing an IC50 value of 0.059 mM and acting as a non-competitive inhibitor. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Benzaldehyde (B42025) Derivatives

| Compound | IC50 / ID50 (mM) | Inhibition Type | Source |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde | 0.03 | Mixed-type | nih.gov |

| 4-hydroxybenzaldehyde | 1.22 | - | nih.gov |

| Compound 3c (dimethoxyl phosphate derivative) | 0.059 | Non-competitive | nih.gov |

Acetylcholinesterase Inhibition Explorations (for related compounds/extracts)

Gastrodia elata (GE), the plant from which related compounds are sourced, has been used in traditional Chinese medicine to treat various neurological disorders. researchgate.netresearchgate.netnih.gov Modern pharmacological studies have explored its neuroprotective effects, including the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Loss of cholinergic neurons and subsequent decline in acetylcholine levels are hallmarks of Alzheimer's disease, making AChE inhibitors a key therapeutic strategy. researchgate.net

Research has shown that GE treatment can inhibit acetylcholinesterase activity in the prefrontal cortex and hippocampus of animal models. nih.gov Phytochemical investigations have identified phenolic constituents as being responsible for these effects. researchgate.net The primary bioactive compounds in GE include gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol, which have demonstrated various neuropharmacological effects. nih.govfrontiersin.org While direct studies on 2-Allyl-5-hydroxy-4-methoxybenzaldehyde are limited, the established AChE inhibitory activity of extracts and other phenolic constituents from G. elata suggests a potential area for future investigation into this specific compound. researchgate.net

Aldehyde Oxidase Inhibition Studies (for related compounds)

Aldehyde oxidase (AO) is a drug-metabolizing enzyme involved in the metabolism of a wide range of aldehydes and nitrogen-containing heterocyclic compounds. researchgate.net Inhibition of this enzyme can lead to significant drug-drug interactions. nih.govnih.gov

Studies have investigated the inhibitory effects of various compounds on AO. Flavonoids, for instance, have been shown to inhibit AO activity, with planar structures like myricetin (B1677590) and quercetin (B1663063) being the most potent inhibitors. researchgate.net In a study evaluating flavonoids, vanillin (a related benzaldehyde) was used as a substrate for the AO enzyme, indicating that such structures are recognized and processed by AO. researchgate.net The oxidation of vanillin was more susceptible to inhibition by flavonoids than that of another AO substrate, phenanthridine. researchgate.net

A large screening of 239 drugs identified 36 compounds that inhibited over 80% of human liver AO activity at a 50 µM concentration. nih.gov Potent inhibitors included the selective estrogen receptor modulator raloxifene (B1678788) (IC50 = 2.9 nM), phenothiazines, and tricyclic antidepressants. nih.gov While these studies did not specifically test 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, the research on related aldehyde structures and the broad substrate specificity of AO suggest that it could potentially interact with this enzyme.

Anti-Hyperlipidemic Activity Research (for derivatives of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde)

Derivatives of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde have been specifically synthesized and evaluated for their potential to lower lipid levels. researchgate.net In one study, eugenol (B1671780) was used as a starting material to synthesize 2-Allyl-5-hydroxy-4-methoxybenzaldehyde (referred to as Eugenol-5-aldehyde), which was then coupled with various molecules including aniline, 4-aminophenol (B1666318), and nicotinamide (B372718). researchgate.net

The resulting derivatives were tested for anti-hyperlipidemic activity in animal models, with simvastatin (B1681759) used as a standard drug for comparison. researchgate.net The research found that the derivatives containing 4-aminophenol and nicotinamide demonstrated good hypolipidemic activity, comparable to that of simvastatin. researchgate.net This indicates that the core structure of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde can be chemically modified to produce potent anti-hyperlipidemic agents. Other studies have also highlighted the potential of various phenolic derivatives as antihyperlipidemic agents, often through mechanisms like the inhibition of HMG-CoA reductase. nih.gov

Table 2: Anti-Hyperlipidemic Activity of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde Derivatives

| Compound/Derivative | Activity Noted | Comparison Standard | Source |

|---|---|---|---|

| 4-aminophenol derivative | Good hypolipidemic activity | Simvastatin | researchgate.net |

| Nicotinamide derivative | Good hypolipidemic activity | Simvastatin | researchgate.net |

Emerging Biological Activity Explorations

Research has identified notable insecticidal properties in compounds structurally related to 2-Allyl-5-hydroxy-4-methoxybenzaldehyde. The closely related compound, 2-hydroxy-4-methoxybenzaldehyde, isolated from the roots of Mondia whytei, exhibited larvicidal activity against the malaria vector, Anopheles gambiae, with a median lethal dose (LD50) of 22 µg/mL. scispace.comicipe.org

Structure-activity relationship studies revealed that modifications to this molecule could significantly enhance its potency. For example, converting the hydroxyl group to a benzyl (B1604629) ether (2-benzyloxy-4-methoxybenzaldehyde) improved the LD50 to 10 µg/mL. scispace.com The most potent compound in this series was benzylphenyl ether, with an LD50 of 1.2 µg/mL, highlighting the crucial role of the benzyl group in enhancing larvicidal activity. scispace.com Furthermore, 2-hydroxy-4-methoxybenzaldehyde also showed high ovicidal activity against An. gambiae eggs, with a median lethal concentration (LC50) of 0.7075 ppm. biorxiv.org Essential oils containing 2-hydroxy-4-methoxybenzaldehyde have also been reported to possess insecticidal properties. researchgate.net

**Table 3: Larvicidal Activity of 2-hydroxy-4-methoxybenzaldehyde and its Derivatives against *Anopheles gambiae***

| Compound | LD50 (µg/mL) | Source |

|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (1) | 22 | scispace.com |

| 2-benzyloxy-4-methoxybenzaldehyde (2) | 10 | scispace.com |

| 2-benzyloxybenzaldehyde (3) | 4.8 | scispace.com |

| Benzylphenyl ether (4) | 1.2 | scispace.com |

| 2-hydroxybenzaldehyde (12) | 9 | scispace.com |

Derivatives of structurally similar compounds have been investigated for their potential as anticancer agents. A series of novel oxazolone (B7731731) derivatives based on a 4-methoxybenzylidene scaffold were synthesized and evaluated against four human cancer cell lines. biointerfaceresearch.com

One compound in this series, designated 3e, showed significant activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, with IC50 values of 8.9 µg/mL and 9.2 µg/mL, respectively. biointerfaceresearch.com This potency was comparable to the standard anticancer drug 5-fluorouracil. Additionally, the related compound 2-hydroxy-4-methoxybenzaldehyde was noted as an antineoplastic agent in a study that focused on its tyrosinase inhibitory action, suggesting a potential for activity against melanoma cells. nih.gov These findings suggest that the benzaldehyde framework, particularly with methoxy (B1213986) substitutions, can be a valuable template for designing new anticancer compounds.

Table 4: Anticancer Activity of 4-methoxybenzylidene Oxazolone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| Derivative 3e | HepG2 (Hepatocellular carcinoma) | 8.9 ± 0.30 | biointerfaceresearch.com |

| Derivative 3e | HCT-116 (Colorectal carcinoma) | 9.2 ± 0.63 | biointerfaceresearch.com |

| 5-Fluorouracil (Standard) | HepG2 | 8.2 ± 0.25 | biointerfaceresearch.com |

| 5-Fluorouracil (Standard) | HCT-116 | 7.5 ± 0.11 | biointerfaceresearch.com |

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 Allyl 5 Hydroxy 4 Methoxybenzaldehyde

Phytochemical Sourcing and Extraction Methodologies

Isolation from Medicinal Plants

2-Allyl-5-hydroxy-4-methoxybenzaldehyde, an isomer of vanillin (B372448), is a key flavor compound predominantly found in the roots and rhizomes of various medicinal plants. researchgate.net Its presence has been identified in several species, including Hemidesmus indicus, Decalepis hamiltonii, Mondia whitei, Periploca sepium, and Decalepis salicifolia. researchgate.netresearchgate.net

Hemidesmus indicus (Indian Sarsaparilla): The roots of this plant, known as "Anantamul," are a well-established source of 2-hydroxy-4-methoxybenzaldehyde (B30951). niscpr.res.inmasujournal.org This compound is a major constituent of the volatile oils in its roots. researchgate.netsigmaaldrich.com Studies have focused on quantifying this compound from both wild and cultivated varieties. masujournal.org

Decalepis hamiltonii (Swallow Root): Commonly called "Makali beru," its tuberous roots are aromatic due to the presence of 2-hydroxy-4-methoxybenzaldehyde, which constitutes over 90% of its volatile oil. researchgate.netresearchgate.netsigmaaldrich.com The aqueous extract of these tubers is noted for its flavor. nih.gov

Mondia whitei (White's Ginger): The roots of this African liane have been found to contain 2-hydroxy-4-methoxybenzaldehyde, which is responsible for its characteristic sweet, aromatic fragrance. surrey.ac.ukresearchgate.netresearchgate.net

Decalepis salicifolia : This critically endangered and endemic medicinal plant is a newly identified source of 2-hydroxy-4-methoxybenzaldehyde. researchgate.net Its tuberous roots possess a vanillin-like aroma due to this compound. researchgate.net

Periploca sepium (Chinese Silk Vine): The root bark of this plant is another source, with 2-hydroxy-4-methoxybenzaldehyde being the primary component of its essential oil. researchgate.netmdpi.com

The following table summarizes the key medicinal plant sources for this compound.

Interactive Data Table: Plant Sources of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde| Plant Species | Common Name | Family | Part Used | Key Findings |

|---|---|---|---|---|

| Hemidesmus indicus | Indian Sarsaparilla | Apocynaceae | Roots | Major component of volatile oils. researchgate.netsigmaaldrich.com |

| Decalepis hamiltonii | Swallow Root | Apocynaceae | Tuberous Roots | Constitutes >90% of the volatile oil. researchgate.netsigmaaldrich.com |

| Mondia whitei | White's Ginger | Apocynaceae | Roots | Responsible for the characteristic sweet aroma. researchgate.netresearchgate.net |

| Decalepis salicifolia | - | Apocynaceae | Tuberous Roots | A critically endangered source with a vanillin-like scent. researchgate.net |

| Periploca sepium | Chinese Silk Vine | Apocynaceae | Root Bark | Main component of the essential oil. mdpi.com |

Hydrodistillation and Solvent Extraction Techniques

The isolation of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde from these plant sources is primarily achieved through two main techniques: hydrodistillation and solvent extraction.

Hydrodistillation: This method is highly suitable for extracting volatile oils. researchgate.netsigmaaldrich.com In this process, plant material, such as the roots of Periploca sepium, is boiled in water, and the resulting steam carries the volatile compounds. mdpi.com The steam is then condensed, and the essential oil containing 2-hydroxy-4-methoxybenzaldehyde is separated from the water. mdpi.com For instance, hydrodistillation of Mondia whitei roots yields the compound as a crystalline solid at room temperature. journalijar.com The yield of essential oil from P. sepium using this method is reported to be around 0.15% (w/w). mdpi.com

Solvent Extraction: This technique involves the use of various solvents to extract the compound. Common solvents include petroleum ether, methanol, and dichloromethane. researchgate.netirjmets.com For example, a Soxhlet apparatus with petroleum ether has been used to extract the compound from the roots of Hemidesmus indicus. irjmets.com Another method involves soaking the ground root bark of Mondia whitei in a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.net The resulting extract is then concentrated and can be further purified using chromatographic techniques. researchgate.netmdpi.com

The choice of extraction method can influence the yield and purity of the final product. For instance, steam hydrodistillation is noted as a suitable method for extracting the volatile oils from Decalepis hamiltonii and Hemidesmus indicus. researchgate.netsigmaaldrich.com

Proposed Biosynthetic Routes and Metabolic Engineering Considerations

Precursor Compounds in Plant Biosynthesis

The biosynthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is believed to occur via the phenylpropanoid pathway. researchgate.netinnovareacademics.in This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites. The initial precursor for this pathway is the amino acid phenylalanine.

The enzyme phenylalanine ammonia-lyase (PAL) plays a crucial role by catalyzing the deamination of phenylalanine to produce cinnamic acid . researchgate.netinnovareacademics.in Cinnamic acid and its derivatives then undergo a series of enzymatic modifications to form various phenylpropanoid products, including 2-hydroxy-4-methoxybenzaldehyde. researchgate.netinnovareacademics.in

Studies on Hemidesmus indicus have shown that the activity of PAL increases upon elicitation, leading to a higher accumulation of the target compound. nih.gov Furthermore, inhibiting PAL in vivo resulted in a decrease in the production of 2-hydroxy-4-methoxybenzaldehyde, confirming its formation through the phenylpropanoid pathway. nih.gov In Decalepis hamiltonii, ferulic acid, another cinnamic acid derivative, has been used as a precursor in cell cultures to enhance the production of 2-hydroxy-4-methoxybenzaldehyde. nih.gov

In vitro Culture Systems for Metabolite Production

Due to the over-exploitation and endangered status of some of the natural plant sources, in vitro culture systems present a sustainable alternative for the production of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde. researchgate.netnih.govbohrium.com

Cell Suspension Cultures: Research on Decalepis hamiltonii has demonstrated the potential of using cell suspension cultures for producing this valuable metabolite. nih.gov By feeding the cultures with precursors like ferulic acid, a significant increase in the accumulation of 2-hydroxy-4-methoxybenzaldehyde was observed. nih.gov For example, supplementing the culture medium with 1 mM ferulic acid led to a maximum accumulation of 0.44 mg/100 g dry weight of the compound in four weeks. nih.gov

Adventitious Root Cultures: Adventitious root cultures of Decalepis salicifolia have also been established as an efficient system for producing 2-hydroxy-4-methoxybenzaldehyde. nih.govbohrium.com These cultures have shown stable production of the compound over extended periods. nih.govbohrium.com Interestingly, the total production of the compound in adventitious root cultures was found to be significantly higher than in field-grown plants of the same age due to greater biomass accumulation. nih.govbohrium.com Manipulation of culture conditions, such as sucrose (B13894) concentration and media pH, can further optimize the yield. nih.govbohrium.com

Elicitation: The use of elicitors, such as methyl jasmonate and salicylic (B10762653) acid, in in vitro cultures of Hemidesmus indicus has been shown to enhance the production of 2-hydroxy-4-methoxybenzaldehyde. researchgate.net Elicitors are compounds that trigger defense responses in plants, often leading to an increased synthesis of secondary metabolites. researchgate.net

These biotechnological approaches offer a promising and controlled method for the large-scale production of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde for various industrial applications. nih.govbohrium.com

Computational Chemistry and Theoretical Modeling of 2 Allyl 5 Hydroxy 4 Methoxybenzaldehyde

Quantitative Structure-Activity Relationship (QSAR) StudiesNo published data is available.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is a cornerstone of computational drug design. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For benzaldehyde (B42025) derivatives, such models have been developed to predict a range of activities, including antifungal and enzyme inhibitory effects. nih.govnih.gov

The development of these predictive models typically involves several key steps:

Dataset Curation: A dataset of benzaldehyde derivatives with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. researchgate.net

Feature Selection: Statistical methods are employed to identify the most relevant descriptors that correlate with the observed biological activity.

Model Building and Validation: Machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, are used to build the predictive model. sciety.orgmdpi.com The model's predictive power is then rigorously validated using internal and external validation techniques to ensure its robustness and generalizability. sciety.org

Studies on various substituted benzaldehydes have highlighted the importance of specific structural features for their biological activities. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups, as well as the hydrophobicity of other substituents, have been shown to significantly influence the antifungal and enzyme inhibitory potency of these compounds. nih.govnih.gov The ortho-hydroxyl group, in particular, has been noted for its contribution to higher inhibitory activity in some cases, potentially through intramolecular hydrogen bonding. nih.gov

| Benzaldehyde Derivative Class | Predicted Biological Activity | Key Molecular Descriptors in Predictive Models | Modeling Techniques Employed |

|---|---|---|---|

| Substituted Benzaldehydes | Antifungal Activity | LogP, Molar Refractivity, HOMO/LUMO Energies | Multiple Linear Regression (MLR), Principal Component Analysis (PCA) |

| Hydroxybenzaldehyde Derivatives | Enzyme Inhibition (Phenoloxidase) | Hansch-Fujita π value (hydrophobicity), Electronic Properties of Substituents | Stepwise Multiple Regression |

| General Small Molecules (including Benzaldehydes) | Antifungal Activity Prediction | Molecular Weight, van der Waals Surface Area, Nitrogen Group Counts | Random Forest (RF), Multi-Layer Perceptron (MLP), Support Vector Machines (SVM) |

While a specific predictive model for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde is not available, the methodologies described above could be readily applied. By synthesizing and testing a series of analogues, a robust QSAR model could be developed to guide further optimization of its biological activity.

Design of Novel Analogues with Enhanced Efficacy

The insights gained from predictive models and other computational techniques, such as molecular docking, can be leveraged to design novel analogues of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde with potentially enhanced efficacy. Molecular docking studies, for example, can predict the binding orientation and affinity of a ligand within the active site of a target protein, providing a rational basis for structural modifications. nih.govmdpi.com

The design of novel analogues would focus on strategic modifications to the parent structure of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde. These modifications could include:

Alteration of the Allyl Group: The allyl substituent could be modified to alter its hydrophobicity, steric bulk, or reactivity. For example, saturation of the double bond to a propyl group, or its replacement with other functional groups, could modulate the compound's interaction with a biological target.

Modification of the Hydroxyl and Methoxy Groups: The positions of the hydroxyl and methoxy groups on the benzene (B151609) ring are critical for activity. Shifting these groups or introducing additional substituents could optimize interactions with a target receptor. The potential for intramolecular hydrogen bonding, which can influence conformation and binding, would also be a key consideration. nih.gov

Introduction of New Substituents: The introduction of various electron-donating or electron-withdrawing groups at different positions on the aromatic ring could fine-tune the electronic properties of the molecule and enhance its biological activity. nih.gov

Computational screening of a virtual library of such analogues can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. Structure-activity relationship (SAR) studies, informed by both experimental testing and computational predictions, would be crucial in systematically exploring the chemical space around 2-Allyl-5-hydroxy-4-methoxybenzaldehyde to identify derivatives with superior potency and selectivity. nih.gov

| Parent Compound | Proposed Analogue Modification Strategy | Rationale for Enhanced Efficacy (Hypothetical) | Relevant Computational Technique |

|---|---|---|---|

| 2-Allyl-5-hydroxy-4-methoxybenzaldehyde | Bioisosteric replacement of the allyl group with a cyclopropyl (B3062369) or propargyl group. | To explore the impact of conformational rigidity and electronic properties on binding affinity. | Molecular Docking, 3D-QSAR |

| 2-Allyl-5-hydroxy-4-methoxybenzaldehyde | Introduction of a halogen (e.g., F, Cl) or a small alkyl group at the C6 position. | To probe for additional hydrophobic or halogen-bonding interactions within the target's active site. | Molecular Docking, Free Energy Perturbation (FEP) |

| 2-Allyl-5-hydroxy-4-methoxybenzaldehyde | Positional isomerization of the hydroxyl and methoxy groups (e.g., to 4-hydroxy-5-methoxy). | To optimize hydrogen bonding networks and overall fit within the binding pocket. | Molecular Docking, SAR Analysis |

Advanced Applications and Potential Research Directions of 2 Allyl 5 Hydroxy 4 Methoxybenzaldehyde

Utility in Materials Science and Polymer Chemistry

The unique structural features of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde, particularly the polymerizable allyl group and the reactive aldehyde and hydroxyl functionalities, theoretically position it as a valuable monomer or precursor in materials science.

Role in the Synthesis of Polymers and Aromatic Compounds

Currently, there is no direct scientific literature detailing the use of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde in the synthesis of polymers or specific aromatic compounds. The presence of the allyl group suggests its potential as a monomer in addition polymerization or as a cross-linking agent. The aldehyde and hydroxyl groups could also be modified to create a variety of functional polymers. However, specific examples or research studies demonstrating these applications are not available in the public domain.

Incorporation into Metal Complexes for Functional Materials

The synthesis of metal complexes using 2-Allyl-5-hydroxy-4-methoxybenzaldehyde as a ligand for the development of functional materials is not documented in available research. The phenolic hydroxyl and aldehyde groups offer potential coordination sites for metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers. Such materials could theoretically exhibit interesting catalytic, magnetic, or optical properties, but experimental evidence is lacking.

Role as a Precursor in Complex Molecule Synthesis

The structure of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde makes it an intriguing building block for the synthesis of more complex molecules, including natural products and their analogues.

Intermediary in the Synthesis of Urolithin M7

The synthesis of Urolithin M7, a metabolite produced by the human gut microbiota, has been achieved using 2-Hydroxy-4-methoxybenzaldehyde (B30951) as a key precursor. glpbio.comwikiwand.comwikipedia.org An inverse-electron-demand Diels-Alder reaction is a critical step in this synthesis. wikiwand.com However, there is no evidence in the current scientific literature to suggest that 2-Allyl-5-hydroxy-4-methoxybenzaldehyde serves as an intermediary in the synthesis of Urolithin M7.

Contribution to the Synthesis of Complex Natural Products (e.g., Morphine precursors from related compounds)

While substituted benzaldehydes are common precursors in the synthesis of various natural products, there is no specific information linking 2-Allyl-5-hydroxy-4-methoxybenzaldehyde to the synthesis of morphine precursors or other complex natural products. The synthesis of a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, highlights the utility of similar structures as intermediates for biologically active molecules. whiterose.ac.uk

Innovative Applications in Agricultural Product Preservation

Research has demonstrated the antifungal properties of the related compound, 2-Hydroxy-4-methoxybenzaldehyde , against pathogens like Fusarium graminearum, a significant threat to wheat and other cereal crops. nih.govnih.gov This compound has been shown to disrupt cell membranes and inhibit the production of mycotoxins, suggesting its potential as a natural food preservative. nih.gov However, there are no available studies that specifically investigate or confirm similar antifungal or preservative properties for 2-Allyl-5-hydroxy-4-methoxybenzaldehyde.

Antifungal Agent for Crop Protection (e.g., Wheat Grains)

Research has highlighted the potent antifungal properties of 2-Hydroxy-4-methoxybenzaldehyde (HMB), particularly against Fusarium graminearum, a significant pathogen affecting wheat and other cereal crops. nih.govsigmaaldrich.com This fungus is the primary cause of Fusarium head blight (FHB), a disease that leads to substantial yield losses and diminishes grain quality globally. nih.gov

Studies have demonstrated that HMB is more effective than vanillin (B372448) and its other derivatives in inhibiting the growth of F. graminearum. nih.govnih.gov The minimum inhibitory concentration (MIC) of HMB required to completely suppress the mycelial growth of this pathogen has been determined to be 200 μg/mL. nih.govsigmaaldrich.com The antifungal action of HMB involves damaging the fungal cell membrane, leading to increased permeability. nih.govsigmaaldrich.com Furthermore, treatment with HMB has been shown to cause significant morphological changes to the fungal mycelia, including shrinkage, deformation, and distortion. nih.gov

The efficacy of HMB as an antifungal agent has been confirmed in studies on wheat grains, indicating its potential as a promising natural preservative for agricultural products. nih.govsigmaaldrich.com Given that HMB is considered a Generally Regarded as Safe (GRAS) substance, its application in food preservation is viewed as a viable and safe alternative to synthetic fungicides. nih.gov

Table 1: Antifungal Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB) against Fusarium graminearum

| Parameter | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | 200 μg/mL | nih.govsigmaaldrich.com |

| Effect on Cell Membrane | Increased permeability by ~6-fold | nih.govsigmaaldrich.com |

| Morphological Changes in Mycelia | Shrunken, irregular structure, flattened, severe deformation | nih.gov |

Mycotoxin Contamination Management in Foodstuffs

Beyond its direct antifungal effects, 2-Hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated significant capabilities in managing mycotoxin contamination, a critical issue in food safety. Specifically, HMB has been shown to be a potent inhibitor of deoxynivalenol (B1670258) (DON) biosynthesis by Fusarium graminearum. nih.govsigmaaldrich.com Deoxynivalenol, a type B trichothecene (B1219388) mycotoxin, is a common contaminant in cereals like wheat, barley, and maize, and poses a health risk to humans and animals.

Research findings indicate that at its minimum inhibitory concentration (MIC), HMB can reduce DON production by a remarkable 93.59% after seven days of treatment. nih.govsigmaaldrich.com The mechanism behind this inhibition is linked to HMB's ability to induce lipid peroxidation and osmotic stress in the fungal cells. nih.gov By disrupting these cellular processes, HMB effectively curtails the metabolic pathways responsible for producing DON.

Furthermore, studies have explored the anti-fumonisin activity of HMB. Fumonisins are mycotoxins produced primarily by Fusarium verticillioides and are often found in maize. HMB, isolated from Decalepis hamiltonii, has been shown to completely inhibit the production of fumonisin B1 at a concentration of 400 mg/L in vitro and 750 mg/kg in vivo, without adverse effects on the treated seeds. researchgate.net This suggests that HMB, and potentially its allyl derivative, could be employed as a natural agent to manage a broader range of mycotoxins in stored grains and foodstuffs, thereby enhancing food safety. researchgate.netresearchgate.netresearchgate.net

Table 2: Efficacy of 2-Hydroxy-4-methoxybenzaldehyde (HMB) in Mycotoxin Inhibition

| Mycotoxin | Producing Fungus | Inhibition Rate | Condition | Reference |

| Deoxynivalenol (DON) | Fusarium graminearum | 93.59% | At MIC (200 μg/mL) after 7 days | nih.govsigmaaldrich.com |

| Fumonisin B1 | Fusarium verticillioides | 100% | 400 mg/L (in vitro) | researchgate.net |

| Fumonisin B1 | Fusarium verticillioides | 100% | 750 mg/kg (in vivo) | researchgate.net |

Q & A

Q. What computational methods are suitable for predicting the metabolic pathways of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.